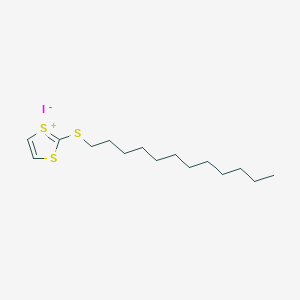
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide is a chemical compound known for its unique structure and properties. It belongs to the class of dithiolium salts, which are characterized by the presence of a dithiolium ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide typically involves the reaction of a dithiolium salt with a dodecyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used in this synthesis include acetonitrile and dichloromethane. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the sulfanium iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium iodide to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfanium compounds.
Wissenschaftliche Forschungsanwendungen
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide involves its interaction with biological membranes and proteins. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with thiol groups in proteins, affecting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dioxanes
- 1,3-Dioxolanes
- Phenyliodine(III) diacetate (PIDA)
Uniqueness
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide is unique due to its dithiolium ring structure, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it has a long dodecyl chain that enhances its ability to interact with lipid membranes, making it particularly effective in applications requiring membrane disruption .
Eigenschaften
CAS-Nummer |
105683-41-8 |
|---|---|
Molekularformel |
C15H27IS3 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-dodecylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C15H27S3.HI/c1-2-3-4-5-6-7-8-9-10-11-12-16-15-17-13-14-18-15;/h13-14H,2-12H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BIDYWFZCLMPXCP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCSC1=[S+]C=CS1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane](/img/structure/B14338450.png)
![2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)](/img/structure/B14338451.png)
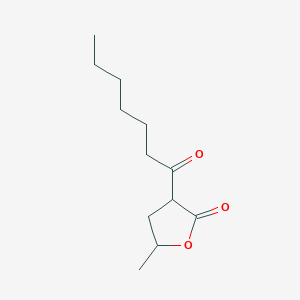
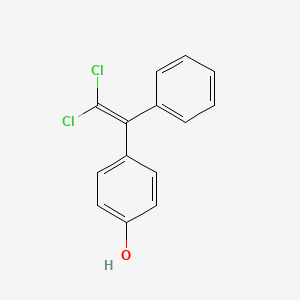
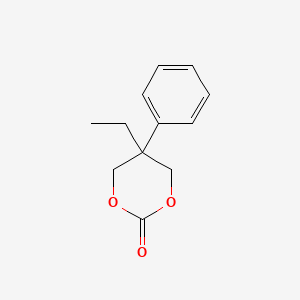
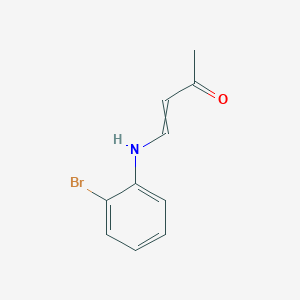


![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
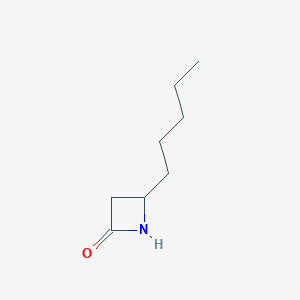

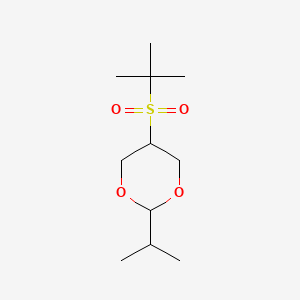
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
